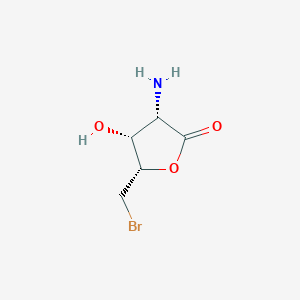
(3S,4R,5S)-3-Amino-5-(bromomethyl)-4-hydroxydihydrofuran-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,4R,5S)-3-Amino-5-(bromomethyl)-4-hydroxydihydrofuran-2(3H)-one is a chiral compound with significant potential in various fields of scientific research. Its unique structure, characterized by the presence of an amino group, a bromomethyl group, and a hydroxyl group on a dihydrofuran ring, makes it an interesting subject for chemical synthesis and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R,5S)-3-Amino-5-(bromomethyl)-4-hydroxydihydrofuran-2(3H)-one typically involves stereoselective reactions to ensure the correct configuration of the chiral centers. One common method includes the use of starting materials such as dihydrofuran derivatives, which undergo bromination and subsequent amination under controlled conditions . The reaction conditions often involve the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
(3S,4R,5S)-3-Amino-5-(bromomethyl)-4-hydroxydihydrofuran-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The bromomethyl group can be reduced to a methyl group.
Substitution: The bromomethyl group can participate in nucleophilic substitution reactions to form new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while nucleophilic substitution of the bromomethyl group can produce a variety of substituted dihydrofuran derivatives .
Scientific Research Applications
(3S,4R,5S)-3-Amino-5-(bromomethyl)-4-hydroxydihydrofuran-2(3H)-one has several applications in scientific research:
Mechanism of Action
The mechanism by which (3S,4R,5S)-3-Amino-5-(bromomethyl)-4-hydroxydihydrofuran-2(3H)-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds, while the bromomethyl group can participate in covalent bonding with nucleophilic sites on proteins. These interactions can modulate the activity of enzymes and signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- (2S,3S,4R,5S)-5-Methylpyrrolidine-3,4-diol derivatives
- (2S,3S,4R,5S,6S)-2-[(3R,4R,5R,6R)-5-[(2S,3R,4S,5S,6R)-3,5-Dihydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,3-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-6-methyloxane-3,4,5-triol
Uniqueness
What sets (3S,4R,5S)-3-Amino-5-(bromomethyl)-4-hydroxydihydrofuran-2(3H)-one apart from similar compounds is its specific combination of functional groups and chiral centers, which confer unique reactivity and biological activity. This makes it a valuable compound for targeted chemical synthesis and biological studies .
Properties
Molecular Formula |
C5H8BrNO3 |
|---|---|
Molecular Weight |
210.03 g/mol |
IUPAC Name |
(3S,4R,5S)-3-amino-5-(bromomethyl)-4-hydroxyoxolan-2-one |
InChI |
InChI=1S/C5H8BrNO3/c6-1-2-4(8)3(7)5(9)10-2/h2-4,8H,1,7H2/t2-,3+,4+/m1/s1 |
InChI Key |
DSKMHYHRZCMDFP-UZBSEBFBSA-N |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H](C(=O)O1)N)O)Br |
Canonical SMILES |
C(C1C(C(C(=O)O1)N)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















